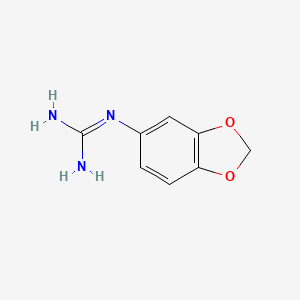

N-1,3-benzodioxol-5-ylguanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-1,3-benzodioxol-5-ylguanidine” is a chemical compound with the CAS Number: 366498-47-7 . It has a molecular weight of 179.18 and its IUPAC name is N-(1,3-benzodioxol-5-yl)guanidine . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “N-1,3-benzodioxol-5-ylguanidine” is 1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-1,3-benzodioxol-5-ylguanidine” is a solid compound . It has a molecular weight of 179.18 . The compound’s IUPAC name is N-(1,3-benzodioxol-5-yl)guanidine .Wissenschaftliche Forschungsanwendungen

- N-1,3-benzodioxol-5-ylguanidine exhibits antiviral activity against certain viruses. Researchers have explored its potential as an inhibitor of viral replication, particularly in RNA viruses. Further studies are needed to elucidate its mechanism of action and assess its efficacy against specific viral strains .

- The compound’s structural resemblance to neurotransmitters makes it relevant in neuropharmacological research. Scientists investigate its interactions with receptors, transporters, and enzymes in the central nervous system. Preliminary findings suggest possible modulatory effects on neurotransmitter systems .

- N-1,3-benzodioxol-5-ylguanidine has been evaluated for its potential as an anticancer agent. Researchers explore its cytotoxic effects on cancer cells, aiming to understand its impact on cell proliferation, apoptosis, and metastasis. Early studies indicate promising results, but further investigations are necessary .

- Due to its guanidine moiety, this compound may interact with ion channels. Investigations focus on its role in modulating ion channel activity, particularly calcium channels. Understanding its effects on cellular excitability and signaling pathways is crucial for drug development .

- Researchers study N-1,3-benzodioxol-5-ylguanidine’s cardiovascular effects. It has been explored as a potential vasodilator or antiarrhythmic agent. Investigations aim to uncover its impact on cardiac function, blood pressure regulation, and vascular tone .

- The compound’s unique structure makes it a valuable tool in chemical biology. Scientists use it to probe enzyme function and inhibition. By targeting specific enzymes, they gain insights into biological processes and potential therapeutic interventions .

Antiviral Research

Neuropharmacology

Anticancer Properties

Ion Channel Modulation

Cardiovascular Research

Chemical Biology and Enzyme Inhibition

Wirkmechanismus

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin .

Biochemical Pathways

Compounds with similar structures have been reported to cause mitotic blockade and cell apoptosis .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZINHCFSCQEUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-ylguanidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2454264.png)

![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)

![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)